molecular formula C23H28N4O2 B4255103 N-[2-[1-(1-benzofuran-2-ylmethyl)piperidin-4-yl]pyrazol-3-yl]cyclopentanecarboxamide

N-[2-[1-(1-benzofuran-2-ylmethyl)piperidin-4-yl]pyrazol-3-yl]cyclopentanecarboxamide

Cat. No.: B4255103
M. Wt: 392.5 g/mol
InChI Key: XWEOCGCVGVKXTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-[1-(1-benzofuran-2-ylmethyl)piperidin-4-yl]pyrazol-3-yl]cyclopentanecarboxamide is a complex organic compound that features a benzofuran moiety, a piperidine ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[1-(1-benzofuran-2-ylmethyl)piperidin-4-yl]pyrazol-3-yl]cyclopentanecarboxamide typically involves multiple steps, starting with the preparation of the benzofuran moiety. One common method is the O-alkylation of salicylaldehyde with chloroacetic acid, followed by dehydration and decarboxylation . The piperidine ring can be introduced through a nucleophilic substitution reaction, while the pyrazole ring is often synthesized via a cyclization reaction involving hydrazine and a 1,3-diketone .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and pH of the reaction environment, as well as using catalysts to speed up the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-[1-(1-benzofuran-2-ylmethyl)piperidin-4-yl]pyrazol-3-yl]cyclopentanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include benzofuran-2-carboxylic acid derivatives, pyrazoline derivatives, and various substituted piperidine compounds .

Mechanism of Action

The mechanism of action of N-[2-[1-(1-benzofuran-2-ylmethyl)piperidin-4-yl]pyrazol-3-yl]cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The piperidine and pyrazole rings can also interact with different molecular targets, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-[2-[1-(1-benzofuran-2-ylmethyl)piperidin-4-yl]pyrazol-3-yl]cyclopentanecarboxamide is unique due to its combination of benzofuran, piperidine, and pyrazole rings, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[2-[1-(1-benzofuran-2-ylmethyl)piperidin-4-yl]pyrazol-3-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O2/c28-23(17-5-1-2-6-17)25-22-9-12-24-27(22)19-10-13-26(14-11-19)16-20-15-18-7-3-4-8-21(18)29-20/h3-4,7-9,12,15,17,19H,1-2,5-6,10-11,13-14,16H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWEOCGCVGVKXTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC=NN2C3CCN(CC3)CC4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-[1-(1-benzofuran-2-ylmethyl)piperidin-4-yl]pyrazol-3-yl]cyclopentanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[2-[1-(1-benzofuran-2-ylmethyl)piperidin-4-yl]pyrazol-3-yl]cyclopentanecarboxamide
Reactant of Route 3
Reactant of Route 3
N-[2-[1-(1-benzofuran-2-ylmethyl)piperidin-4-yl]pyrazol-3-yl]cyclopentanecarboxamide
Reactant of Route 4
Reactant of Route 4
N-[2-[1-(1-benzofuran-2-ylmethyl)piperidin-4-yl]pyrazol-3-yl]cyclopentanecarboxamide
Reactant of Route 5
Reactant of Route 5
N-[2-[1-(1-benzofuran-2-ylmethyl)piperidin-4-yl]pyrazol-3-yl]cyclopentanecarboxamide
Reactant of Route 6
N-[2-[1-(1-benzofuran-2-ylmethyl)piperidin-4-yl]pyrazol-3-yl]cyclopentanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.